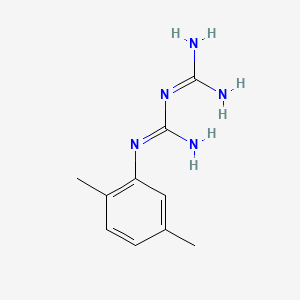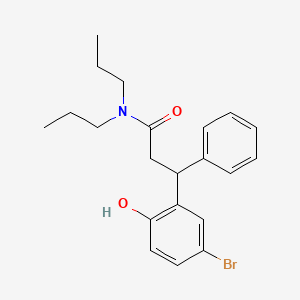
N-(2,5-dimethylphenyl)imidodicarbonimidic diamide
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)imidodicarbonimidic diamide, also known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of urea herbicides and is known for its effectiveness in controlling a wide range of weeds.
Mécanisme D'action
N-(2,5-dimethylphenyl)imidodicarbonimidic diamide works by inhibiting the photosynthesis process in plants. It blocks the electron transport chain in the chloroplasts, which leads to the production of reactive oxygen species. This, in turn, damages the photosynthetic apparatus, leading to the death of the plant.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)imidodicarbonimidic diamide has been found to have a variety of biochemical and physiological effects on plants. It inhibits the activity of the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. This leads to a decrease in the production of ATP and NADPH, which are essential for the synthesis of organic molecules in plants. N-(2,5-dimethylphenyl)imidodicarbonimidic diamide also affects the metabolism of amino acids and proteins in plants, leading to a decrease in their growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethylphenyl)imidodicarbonimidic diamide is widely used in laboratory experiments to study its effects on plant growth and development. Its advantages include its effectiveness in controlling the growth of a wide range of weeds, its low toxicity to animals, and its stability in the environment. However, its limitations include its persistence in the soil, which can lead to long-term environmental impact, and its potential to contaminate water sources.
Orientations Futures
There are several future directions for the research on N-(2,5-dimethylphenyl)imidodicarbonimidic diamide. One area of research is to develop new and more effective herbicides that are less harmful to the environment. Another area of research is to study the impact of N-(2,5-dimethylphenyl)imidodicarbonimidic diamide on non-target organisms, such as insects and microorganisms. Additionally, there is a need to develop new methods for the removal of N-(2,5-dimethylphenyl)imidodicarbonimidic diamide from the environment, such as bioremediation and phytoremediation. Finally, there is a need for more research on the long-term effects of N-(2,5-dimethylphenyl)imidodicarbonimidic diamide on the environment and human health.
Conclusion:
In conclusion, N-(2,5-dimethylphenyl)imidodicarbonimidic diamide is a widely used herbicide that has been extensively studied for its herbicidal properties and its impact on the environment. Its mode of action involves the inhibition of photosynthesis in plants, leading to their death. N-(2,5-dimethylphenyl)imidodicarbonimidic diamide has several advantages and limitations for laboratory experiments, and there are several future directions for research on this herbicide. Overall, N-(2,5-dimethylphenyl)imidodicarbonimidic diamide is an important tool in the field of agriculture, but its impact on the environment and human health needs to be carefully studied and managed.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)imidodicarbonimidic diamide has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in various scientific research studies to understand its mode of action, biochemical and physiological effects, and its environmental impact. N-(2,5-dimethylphenyl)imidodicarbonimidic diamide has been found to be effective in controlling the growth of weeds such as crabgrass, foxtail, and pigweed.
Propriétés
IUPAC Name |
1-(diaminomethylidene)-2-(2,5-dimethylphenyl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-6-3-4-7(2)8(5-6)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPASGLAKXDURP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C(N)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183471 | |
| Record name | Biguanide, 1-(2,5-xylyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biguanide, 1-(2,5-xylyl)- | |
CAS RN |
29213-19-2 | |
| Record name | Biguanide, 1-(2,5-xylyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029213192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biguanide, 1-(2,5-xylyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(ethylsulfonyl)ethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4070603.png)
![5-bromo-N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B4070614.png)
![2-({[4-(benzoylamino)-3-methylphenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4070619.png)

![N-[4-(1-adamantyl)phenyl]benzenesulfonamide](/img/structure/B4070640.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B4070648.png)

![N-(1-phenylethyl)-2-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B4070667.png)
![4-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4070675.png)
![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}-4-nitrobenzamide](/img/structure/B4070702.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4070706.png)
![4-benzyl-1-[(5-chloro-2-thienyl)sulfonyl]piperidine](/img/structure/B4070708.png)
![1-(4-bromophenyl)-3-[(5-methoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4070714.png)
![N-(4-bromophenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4070717.png)